molecular formula C8H6F2O4 B3246743 2-(Difluoromethoxy)-6-hydroxybenzoic acid CAS No. 1799439-06-7

2-(Difluoromethoxy)-6-hydroxybenzoic acid

Cat. No.: B3246743
CAS No.: 1799439-06-7
M. Wt: 204.13 g/mol
InChI Key: JPSKMEVCPBXOCN-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-hydroxybenzoic acid is an organic compound that features both difluoromethoxy and hydroxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-hydroxybenzoic acid typically involves the introduction of the difluoromethoxy group onto a hydroxybenzoic acid derivative. One common method is the reaction of 6-hydroxybenzoic acid with difluoromethyl ether in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more cost-effective reagents and solvents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, in the context of pulmonary fibrosis, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) by reducing the phosphorylation of Smad2/3 proteins. This leads to decreased expression of fibrotic markers such as α-SMA and collagen I, ultimately reducing fibrosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)-6-hydroxybenzoic acid
  • 2-(Methoxy)-6-hydroxybenzoic acid
  • 2-(Chloromethoxy)-6-hydroxybenzoic acid

Uniqueness

2-(Difluoromethoxy)-6-hydroxybenzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. Compared to its trifluoromethoxy analogue, it has different electronic and steric effects, which can influence its reactivity and interactions with biological targets. The difluoromethoxy group also enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

2-(difluoromethoxy)-6-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O4/c9-8(10)14-5-3-1-2-4(11)6(5)7(12)13/h1-3,8,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKMEVCPBXOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201269366
Record name 2-(Difluoromethoxy)-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799439-06-7
Record name 2-(Difluoromethoxy)-6-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799439-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201269366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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